3-(Hex-3-en-3-yl)-1,2-dihydronaphthalene
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Overview
Description
3-(Hex-3-en-3-yl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a hex-3-en-3-yl group attached to the 3-position of a 1,2-dihydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hex-3-en-3-yl)-1,2-dihydronaphthalene typically involves the reaction of 1,2-dihydronaphthalene with hex-3-en-3-yl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hex-3-en-3-yl)-1,2-dihydronaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its saturated analogs using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated analogs.
Substitution: Formation of nitro derivatives.
Scientific Research Applications
3-(Hex-3-en-3-yl)-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hex-3-en-3-yl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethylstilbestrol: A synthetic estrogen with a similar structural motif.
Hexestrol: Another synthetic estrogen with structural similarities.
Dienestrol: A synthetic estrogen with a related structure.
Uniqueness
3-(Hex-3-en-3-yl)-1,2-dihydronaphthalene is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
917970-82-2 |
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Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
3-hex-3-en-3-yl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H20/c1-3-7-13(4-2)16-11-10-14-8-5-6-9-15(14)12-16/h5-9,12H,3-4,10-11H2,1-2H3 |
InChI Key |
GCENNLXRQKOFEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)C1=CC2=CC=CC=C2CC1 |
Origin of Product |
United States |
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